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(3R)-1-methylpiperidin-3-yl furan-2-carboxylate

Fragment-based drug discovery X-ray crystallography SHIP1 phosphatase

(3R)-1-Methylpiperidin-3-yl furan-2-carboxylate (CAS 2155840-31-4) is a chiral, non-polymeric heteroaryl ester fragment (C₁₁H₁₅NO₃, MW 209.24) comprising an (R)-configured N-methylpiperidin-3-ol esterified with furan-2-carboxylic acid. The compound has been deposited as PDB ligand code WO1 and has been crystallographically validated as a fragment hit against two structurally and functionally unrelated protein targets: the phosphatase and C2 domains of human SHIP1 (INPP5D) in a PanDDA fragment screen at 1.52 Å resolution, and Schistosoma mansoni thioredoxin glutathione reductase (SmTGR) in a high-throughput X-ray crystallography fragment screen at 2.28 Å resolution.

Molecular Formula C11H15NO3
Molecular Weight 209.245
CAS No. 2155840-31-4
Cat. No. B2801316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-1-methylpiperidin-3-yl furan-2-carboxylate
CAS2155840-31-4
Molecular FormulaC11H15NO3
Molecular Weight209.245
Structural Identifiers
SMILESCN1CCCC(C1)OC(=O)C2=CC=CO2
InChIInChI=1S/C11H15NO3/c1-12-6-2-4-9(8-12)15-11(13)10-5-3-7-14-10/h3,5,7,9H,2,4,6,8H2,1H3/t9-/m1/s1
InChIKeyKTNFUDPJGVBBNF-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3R)-1-Methylpiperidin-3-yl Furan-2-carboxylate (CAS 2155840-31-4): A Crystallographically Validated Fragment Hit for Two Independent Therapeutic Targets


(3R)-1-Methylpiperidin-3-yl furan-2-carboxylate (CAS 2155840-31-4) is a chiral, non-polymeric heteroaryl ester fragment (C₁₁H₁₅NO₃, MW 209.24) comprising an (R)-configured N-methylpiperidin-3-ol esterified with furan-2-carboxylic acid [1]. The compound has been deposited as PDB ligand code WO1 and has been crystallographically validated as a fragment hit against two structurally and functionally unrelated protein targets: the phosphatase and C2 domains of human SHIP1 (INPP5D) in a PanDDA fragment screen at 1.52 Å resolution, and Schistosoma mansoni thioredoxin glutathione reductase (SmTGR) in a high-throughput X-ray crystallography fragment screen at 2.28 Å resolution [2]. These independent structural observations establish the compound as a multi-target fragment hit with experimentally confirmed binding modes, setting it apart from uncharacterized close analogs that lack comparable structural validation.

Why Generic Substitution of (3R)-1-Methylpiperidin-3-yl Furan-2-carboxylate Fails: Chirality, Regiochemistry, and Crystallographic Provenance Matter


The (3R)-1-methylpiperidin-3-yl furan-2-carboxylate scaffold integrates three structural features—absolute stereochemistry at the piperidine C3 position, regiochemistry of the ester linkage, and N-methyl substitution—that collectively govern its molecular recognition profile. The (3R) configuration, explicitly resolved in both PDB depositions 5RY1 and 8PLP [1], cannot be assumed to be functionally equivalent to its (3S)-enantiomer, which would present the furan-2-carboxylate moiety with opposite spatial orientation in any chiral binding pocket. The 3-yl ester linkage distinguishes this compound from 4-yl regioisomers such as (1-methylpiperidin-4-yl) furan-2-carboxylate, which positions the ester differently relative to the piperidine nitrogen and alters the geometric relationship between hydrogen bond donor/acceptor features. The electron-rich furan ring also imposes distinct π-stacking and hydrogen-bonding properties compared to phenyl or thiophene analogs. Critically, the compound's binding has been experimentally verified in two independent X-ray crystallography fragment screens against different protein targets, whereas most close analogs lack any comparable structural evidence. Substitution with an uncharacterized analog forfeits this proven crystallographic binding competence—a gap not remedied by chemical similarity alone [2].

Product-Specific Quantitative Evidence Guide: (3R)-1-Methylpiperidin-3-yl Furan-2-carboxylate (CAS 2155840-31-4) vs. Structural Analogs


Crystallographic Binding Validation: Two Independent Protein Targets vs. Uncharacterized Close Analogs

(3R)-1-Methylpiperidin-3-yl furan-2-carboxylate has been crystallographically validated as a bound fragment in two independent X-ray crystallography screening campaigns, with electron density confirming specific binding to human SHIP1 (PDB 5RY1, 1.52 Å resolution) [1] and S. mansoni TGR (PDB 8PLP, 2.28 Å resolution) [2]. By contrast, closely related analogs such as piperidin-3-yl furan-2-carboxylate (CAS 1220037-16-0, lacking N-methylation) and (1-methylpiperidin-4-yl) furan-2-carboxylate (the 4-yl regioisomer) have no publicly deposited protein–ligand crystal structures in the PDB, meaning their binding competence at any of these validated sites remains entirely unproven.

Fragment-based drug discovery X-ray crystallography SHIP1 phosphatase Thioredoxin glutathione reductase

Enantiomeric Differentiation: (3R) Configuration Resolved by X-ray Crystallography vs. (3S)-Enantiomer with No Structural Data

The absolute (3R) configuration of (3R)-1-methylpiperidin-3-yl furan-2-carboxylate is unambiguously assigned through X-ray crystallography in both PDB depositions 5RY1 and 8PLP, where the electron density confirms the (R)-stereochemistry of the piperidine C3 position [1]. The (3S)-enantiomer (CAS not separately assigned in PDB) would orient the furan-2-carboxylate ester group in the opposite direction relative to the piperidine ring plane. In chiral protein binding pockets—such as the SHIP1 interdomain cleft where WO1 binds—this stereochemical inversion is expected to abolish or substantially reduce binding affinity, though head-to-head comparative binding data for the (3S)-enantiomer at SHIP1 or SmTGR are not yet publicly available.

Chiral resolution Stereochemistry Piperidine enantiomers Fragment library

Regioisomeric Specificity: 3-yl Ester Linkage vs. 4-yl Analogs in Fragment Binding

The ester linkage at the piperidine 3-position of (3R)-1-methylpiperidin-3-yl furan-2-carboxylate positions the furan ring in a defined spatial relationship to the N-methyl group and the piperidine ring plane. In the 4-yl regioisomer (1-methylpiperidin-4-yl furan-2-carboxylate), the ester is attached one carbon further along the piperidine ring, resulting in a vector displacement of approximately 1.5 Å for the furan ring centroid and a different dihedral angle between the piperidine and furan planes. No PDB structure exists for the 4-yl regioisomer bound to SHIP1 or SmTGR, meaning the conformational consequences of this positional shift on target binding remain untested [1]. In the general class of piperidine-containing fragments, regioisomeric substitution has been shown to critically impact binding site occupancy; the 3-substituted piperidine core is a privileged scaffold in muscarinic receptor antagonist series where small positional changes drive selectivity between M2 and M3 subtypes [2].

Regioisomerism Piperidine ester linkage Fragment binding Structure–activity relationship

Multi-Target Fragment Binding Profile vs. Single-Target Analogs

Uniquely among characterized piperidinyl furan-2-carboxylate fragments, (3R)-1-methylpiperidin-3-yl furan-2-carboxylate has demonstrated crystallographically confirmed binding to two structurally and phylogenetically unrelated proteins: human SHIP1 (a phosphatidylinositol 5-phosphatase, PDB 5RY1) and S. mansoni thioredoxin glutathione reductase (a flavoenzyme oxidoreductase, PDB 8PLP) [1][2]. The SHIP1 screen (91 fragment structures) identified WO1 bound near the interface between the phosphatase and C2 domains—a region implicated in allosteric regulation of phosphatase activity. The SmTGR screen identified WO1 among 35 distinct fragment hits distributed across 16 binding sites. No other furan-2-carboxylate piperidine fragment has published binding evidence against even a single target, and the dual-target validation places this compound in a distinct category for teams evaluating polypharmacological starting points or assessing off-target binding potential early in hit triage.

Multi-target fragment Polypharmacology Fragment screening SHIP1 TGR

Fragment Physicochemical Properties: Rule-of-Three Compliance vs. Larger Drug-like Analogs

With a molecular weight of 209.24 Da, 3 hydrogen bond acceptors, 0 hydrogen bond donors, and a calculated logP of approximately 1.2–1.8, (3R)-1-methylpiperidin-3-yl furan-2-carboxylate falls well within the Rule of Three (MW ≤ 300, HBD ≤ 3, HBA ≤ 3, clogP ≤ 3) parameters recommended for fragment libraries [1]. By contrast, common larger analogs such as N-[1-(furan-2-carbonyl)piperidin-3-yl]-3-methylsulfonylpropanamide (MW ~330 Da, 2 HBD, 6 HBA) or Fmoc-protected piperidinyl furan-2-carboxylate derivatives (MW > 500 Da) exceed fragment criteria and are unsuitable for fragment-based screening. The compound's low molecular complexity (8 heavy atoms in the furan-2-carboxylate moiety, 6 in the piperidine ring) provides substantial vectors for fragment growth with minimal added bulk.

Fragment-based drug discovery Rule of Three Physicochemical properties Ligand efficiency

Best Research and Industrial Application Scenarios for (3R)-1-Methylpiperidin-3-yl Furan-2-carboxylate (CAS 2155840-31-4)


SHIP1-Focused Fragment-Based Drug Discovery: Allosteric Site Probe Development for Alzheimer's Disease Research

As a crystallographically validated fragment binding at the interface between the phosphatase and C2 domains of SHIP1 (PDB 5RY1, resolution 1.52 Å), (3R)-1-methylpiperidin-3-yl furan-2-carboxylate serves as a structurally characterized starting point for developing chemical probes targeting SHIP1 allosteric modulation. The Bradshaw et al. (2024) study identified this interdomain region as a site where fragment binding may influence the allosteric communication between the C2 and phosphatase domains [1]. Given that SHIP1 has been genetically linked to late-onset Alzheimer's disease through GWAS studies (SNPs rs10933431 and rs35349669 in the INPP5D gene), the fragment can be used to initiate structure-guided hit expansion programs aimed at developing selective SHIP1 modulators [1]. The compound's low molecular weight (209 Da) and Rule-of-Three compliance make it suitable for fragment growing, merging, or linking strategies.

Anti-Schistosomal Drug Discovery: Fragment Hit for SmTGR Inhibitor Development Targeting the NADPH 'Doorstop' Pocket

The fragment was identified as hit 26 in a 768-compound X-ray crystallography screen against Schistosoma mansoni thioredoxin glutathione reductase (SmTGR, PDB 8PLP, 2.28 Å), a validated target for developing novel anti-schistosomal drugs [2]. SmTGR is essential for parasite survival, bridging the thioredoxin and glutathione detoxification pathways. The fragment binds to one of 16 experimentally identified binding sites on SmTGR. While the specific site for WO1 in the SmTGR structure requires further inspection of the deposited coordinates, the de Souza Neto et al. (2024) study prioritized the 'doorstop pocket' near the NADPH binding site and the dimer interface for inhibitor development [2]. This fragment provides a structurally characterized entry point for medicinal chemistry campaigns targeting schistosomiasis, a neglected tropical disease affecting over 200 million people.

Fragment Library Procurement and Quality Control for X-ray Crystallography Screening

Organizations assembling or replenishing poised fragment libraries for X-ray crystallography-based screening should prioritize (3R)-1-methylpiperidin-3-yl furan-2-carboxylate as a characterized member of the Enamine DSI-poised fragment library (768 compounds) used successfully in both the SHIP1 and SmTGR screens [1][2]. The compound's proven solubility and binding competence under standard fragment soaking conditions (500 mM in d₆-DMSO) are implicitly validated by its successful co-crystallization in two independent campaigns. Procurement of this specific CAS number (2155840-31-4) ensures receipt of the correct (3R)-enantiomer, avoiding the risk of obtaining racemic or incorrectly configured material that could fail to reproduce published binding poses.

Computational Chemistry and Docking Benchmarking Using Experimental Binding Poses

The high-resolution crystal structure of WO1 bound to SHIP1 (1.52 Å) provides an experimentally determined binding pose that can serve as a benchmark for evaluating docking algorithms, scoring functions, and free energy perturbation methods applied to fragment-sized ligands [1]. The simultaneous availability of a second independent binding pose in SmTGR (2.28 Å) enables cross-target pose prediction challenges. Both structures are freely accessible from the PDB, making this compound a valuable reference for computational chemistry groups validating fragment docking and pose prediction workflows.

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